molecular formula C9H10O3 B1605137 Ethyl 3-(2-furyl)acrylate CAS No. 623-20-1

Ethyl 3-(2-furyl)acrylate

Cat. No.: B1605137
CAS No.: 623-20-1
M. Wt: 166.17 g/mol
InChI Key: MWZBTMXISMOMAE-AATRIKPKSA-N
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Description

Ethyl 3-(2-furyl)acrylate (CAS: 187269-42-7) is an α,β-unsaturated ester featuring a furan substituent at the β-position. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. The compound is characterized by a planar, conjugated system due to the acrylate group and the aromatic furan ring, enabling applications in polymer chemistry, antimicrobial agent synthesis, and as a precursor for light stabilizers and luminophores . Its electron-withdrawing acrylate group modifies the electronic properties of the furan ring, influencing reactivity in cycloaddition reactions and photochemical transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZBTMXISMOMAE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous liquid; Sweet aroma
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.090-1.096
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53282-12-5, 623-20-1
Record name Ethyl (2E)-3-(2-furanyl)-2-propenoate
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Record name Ethyl 3-(2-furyl)acrylate
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Record name Ethyl 3-(2-furyl)acrylate, (2E)-
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Record name Ethyl 2-furanacrylate
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Record name Ethyl 3-(2-furyl)acrylate
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Record name ETHYL FURFURACRYLATE, (E)-
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Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation is typically performed using hydrogen gas (H2) and Pd/C.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

Ethyl 3-(2-furyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-furyl)acrylate involves its interaction with molecular targets and pathways within biological systems. The furan ring and acrylate ester group contribute to its reactivity and ability to form covalent bonds with biomolecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Ethyl Cinnamate (Ethyl 3-Phenylacrylate)

  • Structure : Ethyl cinnamate (C₁₁H₁₂O₂) replaces the 2-furyl group with a phenyl ring.
  • Reactivity : Unlike Ethyl 3-(2-furyl)acrylate, ethyl cinnamate undergoes [2+2] photodimerization in solution or solid-state, yielding cyclobutane derivatives (e.g., truxillates) . This compound’s furan ring may instead participate in Diels-Alder reactions due to its diene character.
  • Applications : Ethyl cinnamate is primarily used in fragrances and flavorings, whereas this compound is leveraged in functional polymers and antimicrobial agents .

Ethyl 3-(3,4-Dihydroxyphenyl)acrylate (Ethyl Caffeate)

  • Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of 2-furyl.
  • Bioactivity : Ethyl caffeate exhibits significant antiviral properties, inhibiting HIV replication in vitro and modulating immune responses . In contrast, this compound’s bioactivity is less documented but includes antimicrobial applications .
  • Stability: Ethyl caffeate’s phenolic hydroxyl groups make it prone to oxidation, whereas the furan ring in this compound offers greater stability under acidic conditions .

Ethyl 3-(5-Phenylfuran-2-yl)acrylate

  • Structure : Incorporates a 5-phenyl-substituted furan ring.
  • Applications : Used in organic electronics and as a ligand in catalysis, contrasting with this compound’s industrial polymer applications .

Ethyl 3-(Furan-3-yl)acrylate

  • Structure : Substitutes the 2-furyl group with a 3-furyl isomer.
  • Reactivity : The 3-furyl group lacks the conjugation symmetry of the 2-furyl derivative, reducing its efficacy as a diene in Diels-Alder reactions. This positional isomerism significantly impacts synthetic utility .

Research Findings and Mechanistic Insights

  • Photochemical Behavior: this compound undergoes E-Z isomerization in methanol under UV irradiation, similar to 3-(2-thienyl)acrylic acid . However, solid-state reactions yield photodimers, suggesting microenvironment-dependent reactivity .
  • Synthetic Utility : this compound serves as a precursor for trifluoromethylated indole derivatives via reactions with electrophilic reagents like PhICF₃Cl, demonstrating its versatility in medicinal chemistry .

Biological Activity

Ethyl 3-(2-furyl)acrylate is a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring, which imparts unique chemical properties. Its molecular formula is C11H10O3C_{11}H_{10}O_3, and it exists as a viscous liquid with a boiling point of approximately 230-233 °C.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against various fungal strains. A related compound, propyl (E)-3-(furan-2-yl) acrylate, demonstrated significant antifungal activity against Candida species, suggesting that this compound may share similar properties .

  • Minimum Inhibitory Concentrations (MICs) :
    • Propyl (E)-3-(furan-2-yl) acrylate: 64 to 512 μg/mL
    • Amphotericin B: 1 to 2 μg/mL
    • Fluconazole: 32 to 256 μg/mL

This suggests that while this compound may not be as potent as established antifungals, it could have synergistic effects when combined with other antifungal agents.

2. Interaction with Biomolecules

Studies have shown that this compound can interact with various biomolecules, potentially influencing metabolic pathways. Its structural characteristics suggest possible applications in drug development, particularly in targeting carbohydrate metabolism.

Synthesis Methods

This compound can be synthesized through several methods, often involving the reaction of furaldehyde derivatives with malonic acid or other reagents under specific conditions. The synthesis can be performed under solvent-free conditions, enhancing its appeal in sustainable chemistry practices.

Case Study: Antifungal Activity Assessment

A study evaluated the antifungal effects of propyl (E)-3-(furan-2-yl) acrylate against Candida albicans and other species. The results indicated that this class of compounds could effectively inhibit fungal growth and promote morphological changes in fungal cells:

  • Findings :
    • Reduction in virulence structures such as pseudohyphae and blastoconidia.
    • Potential for use in combination therapies to enhance efficacy against resistant strains.

The mechanism of action for this compound is still under investigation. Initial studies suggest that it may affect biochemical pathways related to carbohydrate metabolism and could serve as a precursor for developing new therapeutic agents.

Table 1: Comparison of Antifungal Activities

CompoundMIC (μg/mL)Activity Level
This compoundTBDModerate
Propyl (E)-3-(furan-2-yl) acrylate64-512High
Amphotericin B1-2Very High
Fluconazole32-256High

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(2-furyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-furyl)acrylate

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